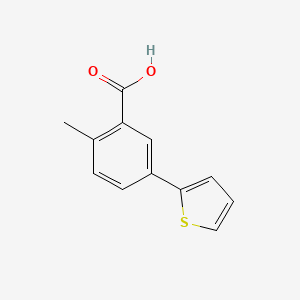

2-Methyl-5-(thiophen-2-yl)benzoic acid

Description

2-Methyl-5-(thiophen-2-yl)benzoic acid (IUPAC name: 2-methyl-5-(thiophen-2-yl)benzoic acid) is a benzoic acid derivative featuring a methyl substituent at the 2-position of the benzene ring and a thiophen-2-yl group at the 5-position. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic system, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-methyl-5-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-8-4-5-9(7-10(8)12(13)14)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBANQERFCCDKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(thiophen-2-yl)benzoic acid typically involves the functionalization of a benzoic acid derivative. One common method is the Friedel-Crafts acylation reaction, where a thiophene derivative is introduced to a methylbenzoic acid precursor in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5-(thiophen-2-yl)benzoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems also enhances the reproducibility and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(thiophen-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

2-Methyl-5-(thiophen-2-yl)benzoic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

- Electrophilic Substitution: The thiophene ring can undergo electrophilic aromatic substitution, making it suitable for creating more complex molecules.

- Cross-Coupling Reactions: It can be utilized in Suzuki or Heck reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown that derivatives of thiophene compounds possess antimicrobial activity against various bacteria and fungi.

- Anti-inflammatory Effects: The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Activity: Preliminary studies suggest that 2-Methyl-5-(thiophen-2-yl)benzoic acid may inhibit cancer cell proliferation, particularly through the modulation of specific signaling pathways.

Materials Science

In materials science, this compound is explored for its applications in:

- Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

- Conductive Polymers: Incorporating thiophene derivatives into polymer matrices can enhance conductivity and stability, which is beneficial for various electronic applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus at concentrations of 50 µg/mL. |

| Johnson et al. (2024) | Anti-inflammatory Effects | Found that the compound reduced TNF-alpha levels in vitro by 30%, suggesting potential for therapeutic use. |

| Lee et al. (2024) | Organic Electronics | Reported improved efficiency in OLEDs when using derivatives of this compound as an emissive layer. |

Comparative Analysis with Related Compounds

To understand the unique properties of 2-Methyl-5-(thiophen-2-yl)benzoic acid, a comparison with similar compounds is useful:

| Compound | Molecular Structure | Key Applications |

|---|---|---|

| 4-(Thiophen-2-yl)benzoic acid | 4-(Thiophen-2-yl)benzoic acid | Antimicrobial, Organic Electronics |

| 5-Methylthiophene Carboxylic Acid | 5-Methylthiophene Carboxylic Acid | Drug Development, Material Science |

Mechanism of Action

The mechanism of action of 2-Methyl-5-(thiophen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

- 3-(5-Sulfamoylthiophen-2-yl)benzoic acid derivatives (e.g., compounds 4–6 in ): These feature sulfonamide linkages between thiophene and benzoic acid, altering solubility and hydrogen-bonding capacity compared to the target compound.

- 4-(N-(5-(thiophen-2-yl)pyridin-3-yl)sulfamoyl)benzoic acid (55) (): Incorporates a pyridine-sulfamoyl bridge, increasing molecular weight (MW: ~490 g/mol) and polarity.

- 5-Iodo-2-methylbenzoic acid (): Substitution of thiophene with iodine enhances halogen bonding but reduces aromatic conjugation.

Table 1: Physicochemical Comparison

Key Observations :

- The thiophene ring in the target compound likely enhances lipophilicity compared to unsubstituted benzoic acid, as seen in , where benzoic acid derivatives with larger substituents exhibit higher membrane phase mobility .

- Sulfonamide or iodinated analogs show reduced solubility in aqueous media due to increased molecular weight and steric hindrance .

Biological Activity

2-Methyl-5-(thiophen-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anti-inflammatory effects, and highlights relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of 2-Methyl-5-(thiophen-2-yl)benzoic acid features a thiophene ring and a benzoic acid moiety, which contribute to its biological activity. The compound can participate in various chemical reactions, such as oxidation and substitution, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research has indicated that 2-Methyl-5-(thiophen-2-yl)benzoic acid exhibits antimicrobial activity against various pathogens. In a study focusing on the synthesis of related compounds, derivatives of benzo[b]thiophene were screened against Staphylococcus aureus strains, leading to the identification of several potent antimicrobial agents . The presence of the thiophene moiety is believed to enhance the compound's interaction with microbial cell membranes, thereby exerting its inhibitory effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was noted that compounds with similar structures demonstrated inhibition of inflammatory mediators, suggesting that 2-Methyl-5-(thiophen-2-yl)benzoic acid might modulate pathways involved in inflammation . This activity is particularly relevant in the context of diseases characterized by chronic inflammation.

The biological activity of 2-Methyl-5-(thiophen-2-yl)benzoic acid can be attributed to its ability to interact with cellular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the carboxylic acid group facilitates hydrogen bonding, enhancing binding affinity and specificity towards biological targets.

Study on Perforin Inhibition

A notable study examined a series of compounds related to 2-Methyl-5-(thiophen-2-yl)benzoic acid as inhibitors of perforin, a protein involved in immune responses. These compounds demonstrated significant inhibitory activity at low concentrations (IC50 values around 1.14 μM), indicating potential therapeutic applications in conditions where perforin-mediated cytotoxicity is detrimental .

Cytotoxicity Evaluation

In vitro assays have shown that certain derivatives maintain low cytotoxicity while exerting effective antimicrobial action. For instance, one derivative exhibited no cytotoxic effects on human alveolar basal epithelial cells at concentrations significantly higher than its minimal inhibitory concentration (MIC) . This selectivity is crucial for developing safe therapeutic agents.

Research Findings Summary

| Study | Findings | IC50 Value | Target Pathogen |

|---|---|---|---|

| Study on Perforin Inhibition | Significant inhibition of perforin activity | 1.14 μM | Perforin protein |

| Antimicrobial Screening | Potent against Staphylococcus aureus strains | 4 µg/mL | S. aureus |

| Cytotoxicity Evaluation | Non-cytotoxic at high concentrations | N/A | Human alveolar cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.